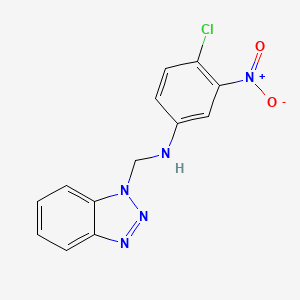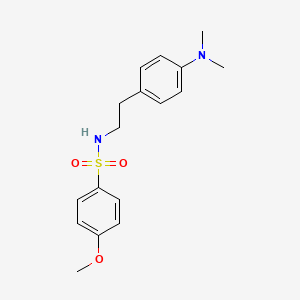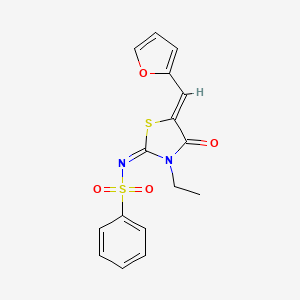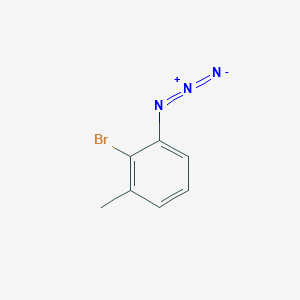
3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their antimicrobial activity . Another study described the synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .科学的研究の応用
Antimicrobial and Antifungal Activity
Compounds structurally related to 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and antifungal properties. Such compounds have shown significant activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and exhibited excellent antifungal activity against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011). Another study highlighted the synthesis of new pyrazolyl-2,4-thiazolidinediones with notable antibacterial and antifungal activities, particularly against Gram-positive bacteria (Aneja et al., 2011).
Antihyperglycemic Agents
Novel derivatives have been prepared and evaluated as oral antihyperglycemic agents, with studies demonstrating effectiveness in lowering glucose and insulin levels in insulin-resistant mouse models (Wrobel et al., 1998). These findings suggest potential applications in managing type 2 diabetes mellitus.
Anticancer Activity
The synthesis of N-substituted indole derivatives incorporating the thiazolidine-2,4-dione moiety has been reported, with some compounds showing promising anticancer activity against human breast cancer cell lines. This highlights the compound's potential role in cancer treatment (Kumar & Sharma, 2022).
Antidiabetic Agents
Research on novel thiazolidine-2,4-dione derivatives as antidiabetic agents has shown significant potential in reducing blood glucose levels, pointing towards their utility in diabetes management (Kadium et al., 2022).
Synthesis and Biological Activity
Studies have also focused on the synthesis and biological activity evaluation of novel substituted pyridines and purines containing 2,4-thiazolidinedione, which exhibited hypoglycemic and hypolipidemic activity in diabetic mice models, further underscoring the versatility of thiazolidinedione derivatives in drug discovery (Kim et al., 2004).
作用機序
Target of Action
The primary target of the compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This compound interacts with DNA gyrase in a unique binding mode . This interaction allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound this compound affects the DNA replication pathway by inhibiting the DNA gyrase enzyme . This inhibition disrupts the supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription .
Pharmacokinetics
The pharmacokinetic properties of this compound are designed to improve its bioavailability . The compound’s physicochemical properties, such as size, charge, and lipophilicity, have been modified to improve its pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents DNA replication and transcription, leading to the death of bacterial cells .
生化学分析
Biochemical Properties
The compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that the compound allows rapid conjugation with carboxyl linkers, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that the compound allows rapid conjugation with carboxyl linkers, suggesting that it may interact with biomolecules through peptide coupling reactions .
特性
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(8-11-23-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-24-17(19)22/h1-5,13H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVPAYIDFHVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)
![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)
![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)
![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)

acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2563278.png)


![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)

